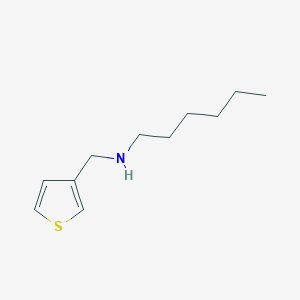
(3-Chloropyridin-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a chlorine atom at the 3-position of the pyridine ring and a phenyl group attached to the methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-chloropyridine with benzaldehyde in the presence of a reducing agent. One common method is the reduction of the intermediate (3-chloropyridin-2-yl)(phenyl)methanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (3-chloropyridin-2-yl)(phenyl)methanone.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: (3-Chloropyridin-2-yl)(phenyl)methanone.
Reduction: (3-Chloropyridin-2-yl)(phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Chloropyridin-2-yl)(phenyl)methanol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Chloropyridin-2-yl)(phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes involved in microbial growth, suggesting a potential antimicrobial mechanism .
Comparación Con Compuestos Similares
4-Chloropyridine: Similar in structure but with the chlorine atom at the 4-position.
3-Amino-4-chloropyridine: Contains an amino group in addition to the chlorine atom.
3-Bromo-4-chloropyridine: Contains a bromine atom in addition to the chlorine atom.
Uniqueness: (3-Chloropyridin-2-yl)(phenyl)methanol is unique due to the combination of the pyridine and phenylmethanol moieties, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10ClNO |
|---|---|
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
(3-chloropyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClNO/c13-10-7-4-8-14-11(10)12(15)9-5-2-1-3-6-9/h1-8,12,15H |
Clave InChI |
XDUFUGWVHLSPAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C=CC=N2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




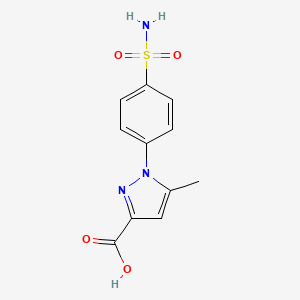
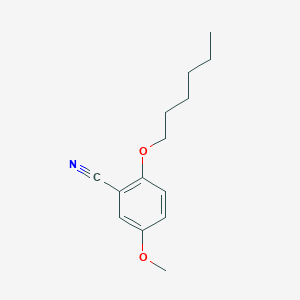

amine](/img/structure/B13082294.png)
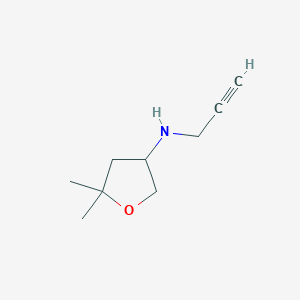
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13082297.png)
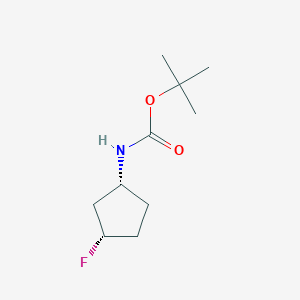

![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)


